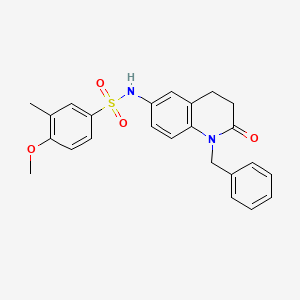

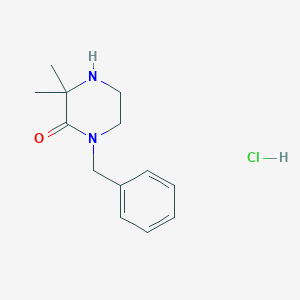

5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The IUPAC name for this compound is 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .Wissenschaftliche Forschungsanwendungen

Synthesis of New Compounds

The compound can be used in the synthesis of new compounds. For instance, it has been used in the one-pot synthesis of Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate . This synthesis involves a two-component reaction of an equimolar mixture of phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) at reflux temperature for 2 hours in a mixture of toluene and dichloromethane as solvent .

Biological Activity

Pyrazole-bearing compounds, including “5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde”, are known for their diverse pharmacological effects . They have demonstrated a wide range of biological activity for uses such as pharmaceuticals and agricultural and veterinary drugs .

Anti-obesity Activity

Some pyrazole compounds possess anti-obesity activity . This makes them potential candidates for the development of new drugs to treat obesity.

Antianxiety Activity

Pyrazole compounds have also shown antianxiety activity . This suggests that they could be used in the development of new antianxiety medications.

HIV-1 Reverse Transcriptase Inhibitor

Pyrazole compounds have been found to inhibit HIV-1 reverse transcriptase , which is an enzyme that HIV uses to replicate itself. This suggests that these compounds could be used in the development of new treatments for HIV.

Antileishmanial and Antimalarial Activities

Some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

The compound can be used in molecular docking studies to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Anti-hyperglycemic, Anti-pyretic, Analgesic, Anti-inflammatory and Hypoglycemic Activity

Pyrazole compounds have shown anti-hyperglycemic, anti-pyretic, analgesic, anti-inflammatory and hypoglycemic activity . This suggests that they could be used in the development of new treatments for a variety of conditions, including diabetes and inflammation.

Wirkmechanismus

Target of Action

Similar compounds such as indole and pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde may also interact with various biological targets.

Mode of Action

It can be inferred from related compounds that it may interact with its targets through hydrogen bonding and possibly other types of interactions. This interaction could lead to changes in the target’s function, although the specifics would depend on the particular target and the context of the interaction.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds , it is likely that this compound could affect multiple pathways and have diverse downstream effects.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-3-oxo-5-phenyl-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-11(15)9(7-14)10(12-13)8-5-3-2-4-6-8/h2-7,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBULAJFESFHFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N1)C2=CC=CC=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2691280.png)

![3-(2-bromophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2691284.png)

![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2691290.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2691291.png)

![N-(4-ethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2691298.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2691299.png)